molecular formula C8H14ClN3O B13326687 4-Chloro-1-(2-methoxy-2-methylpropyl)-1H-pyrazol-3-amine

4-Chloro-1-(2-methoxy-2-methylpropyl)-1H-pyrazol-3-amine

Cat. No.: B13326687
M. Wt: 203.67 g/mol
InChI Key: MAHFHJWOXOADAZ-UHFFFAOYSA-N
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Description

4-Chloro-1-(2-methoxy-2-methylpropyl)-1H-pyrazol-3-amine is a chemical compound with the molecular formula C8H14ClN3O and a molecular weight of 203.67 g/mol . This compound is a pyrazole derivative, which is a class of organic compounds characterized by a five-membered ring structure containing two nitrogen atoms.

Preparation Methods

The synthesis of 4-Chloro-1-(2-methoxy-2-methylpropyl)-1H-pyrazol-3-amine typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 4-chloro-1H-pyrazole with 2-methoxy-2-methylpropylamine in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity .

Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-Chloro-1-(2-methoxy-2-methylpropyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-Chloro-1-(2-methoxy-2-methylpropyl)-1H-pyrazol-3-amine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: This compound is used in biochemical assays to study enzyme activity and protein interactions. Its ability to interact with biological molecules makes it useful for probing cellular pathways and mechanisms.

    Medicine: Research into potential therapeutic applications includes investigating its effects on various biological targets. It may serve as a lead compound for developing new drugs with specific biological activities.

    Industry: In industrial applications, it is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-1-(2-methoxy-2-methylpropyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-Chloro-1-(2-methoxy-2-methylpropyl)-1H-pyrazol-3-amine can be compared with other pyrazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H14ClN3O

Molecular Weight

203.67 g/mol

IUPAC Name

4-chloro-1-(2-methoxy-2-methylpropyl)pyrazol-3-amine

InChI

InChI=1S/C8H14ClN3O/c1-8(2,13-3)5-12-4-6(9)7(10)11-12/h4H,5H2,1-3H3,(H2,10,11)

InChI Key

MAHFHJWOXOADAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN1C=C(C(=N1)N)Cl)OC

Origin of Product

United States

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